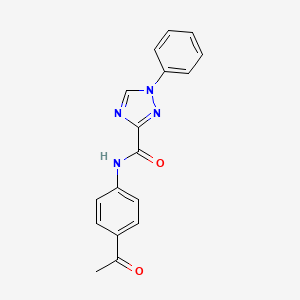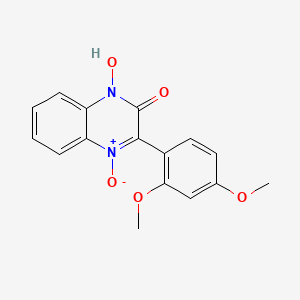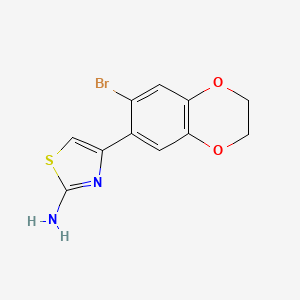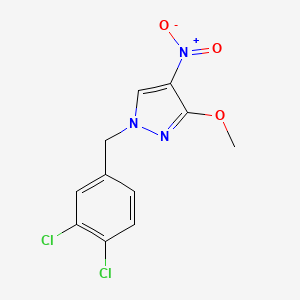![molecular formula C17H17BrN2O2 B4234779 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4234779.png)
4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide
Vue d'ensemble
Description
4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide, also known as BEOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. BEOB belongs to the class of benzamides and has been found to exhibit promising biological activity.
Mécanisme D'action
The mechanism of action of 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in regulating gene expression and is often overexpressed in cancer cells. 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide can induce cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation and pain. In vivo studies have shown that 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit promising biological activity. However, 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is the development of 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide analogs with improved solubility and potency. Another potential direction is the investigation of 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide's potential as a treatment for other types of cancer and inflammatory diseases. Further studies are also needed to fully elucidate its mechanism of action and potential side effects in vivo.
Applications De Recherche Scientifique
4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit activity against certain types of cancer cells, including breast cancer and leukemia cells. 4-bromo-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
4-bromo-N-[2-(2-ethylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-2-12-5-3-4-6-15(12)20-16(21)11-19-17(22)13-7-9-14(18)10-8-13/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHEHEFRSTGWTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4234698.png)


![2-(4-chlorophenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234739.png)


![2-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234753.png)


![5-bromo-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4234780.png)

![2-(4-chlorophenyl)-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4234799.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4234806.png)
